Mono-iodo amiodarone

Overview

Description

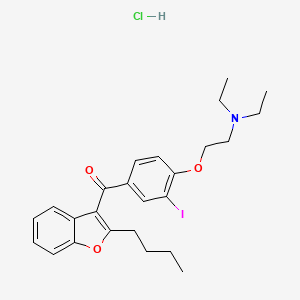

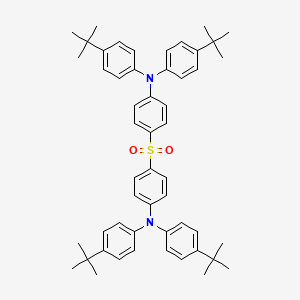

Mono-iodo amiodarone is a derivative of amiodarone, a well-known antiarrhythmic medication used to treat and prevent various types of cardiac dysrhythmias. Amiodarone itself is a benzofuran derivative that has been widely used in clinical practice due to its efficacy in managing both atrial and ventricular arrhythmias. This compound retains the core structure of amiodarone but features a single iodine atom, which may influence its pharmacological properties and interactions.

Mechanism of Action

Target of Action

Mono-iodo amiodarone, like its parent compound amiodarone, primarily targets cardiac ion channels . It inhibits both inward and outward currents, affecting sodium, calcium, and potassium channels . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .

Mode of Action

This compound interacts with its targets in a use- and voltage-dependent manner . It inhibits inward sodium and calcium currents (INa, ICa), and both voltage- and ligand-gated potassium channel currents (IK, IK,Na, IK,ACh) at therapeutic levels of drug concentrations . This interaction leads to changes in the action potential duration (APD) and the effective refractory period for cardiac cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to cause a decrease in the current density of IK and Ito, leading to a moderate APD prolongation with minimal frequency dependence . Chronic administration of the drug has been shown to cause down-regulation of Kv1.5 messenger ribonucleic acid (mRNA) in rat hearts, suggesting a drug-induced modulation of potassium-channel gene expression . Additionally, novel metabolic pathways of amiodarone, including ω-carboxylation, deiodination, and glucuronidation, have been proposed .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of amiodarone. Amiodarone has a large individual variation in systemic bioavailability after oral administration due to slow and incomplete gastrointestinal absorption . It accumulates in tissue and is only very slowly eliminated . This slow elimination allows therapy to be administered daily or less often .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the excitability and conductivity of cardiac tissues, leading to the suppression of arrhythmias . It also causes a moderate prolongation of the APD, which is most likely due to a decrease in the current density of IK and Ito . At the molecular level, it leads to the down-regulation of Kv1.5 mRNA, suggesting a drug-induced modulation of potassium-channel gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the iodine content in the environment can affect the incidence of amiodarone-induced hypothyroidism . Furthermore, the drug’s action can be modulated by tissue accumulation of amiodarone and its active metabolite (desethylamiodarone), causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action .

Biochemical Analysis

Biochemical Properties

Mono-Iodo Amiodarone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit both inward and outward currents in cardiac tissues

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect cardiac myocytes against injury mediated by oxidative stress .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits inward sodium and calcium currents (INa, ICa) in a use- and voltage-dependent manner, resulting in suppression of excitability and conductivity of cardiac tissues .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that even low doses may be associated with significant adverse effects, particularly pulmonary, thyroid, cardiac, skin, and ocular toxicities .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it undergoes dealkylation, hydroxylation, and deamination as minor metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is highly lipid-soluble and is stored in high concentrations in fat and muscle, as well as in the liver, lungs, and skin .

Subcellular Localization

Studies have shown that amiodarone accumulates within the lysosomes, providing direct evidence for amiodarone-induced phospholipidosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mono-iodo amiodarone typically involves the iodination of amiodarone. The process begins with the preparation of the benzofuran core, followed by the introduction of the iodine atom. The synthetic route can be summarized as follows:

Starting Material: Salicylaldehyde reacts with 2-halogenated hydrocarbyl hexanoate to form an intermediate.

Intermediate Formation: The intermediate undergoes further reactions with p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in the presence of a catalyst.

Final Product: The final product, this compound, is obtained after purification and isolation steps

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Mono-iodo amiodarone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.

Reduction: Reduction reactions can modify the iodine atom, potentially leading to deiodination.

Substitution: The iodine atom in this compound can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Deiodinated amiodarone and other reduced forms.

Substitution Products: Compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

Mono-iodo amiodarone has several scientific research applications:

Chemistry: Used as a model compound to study the effects of iodine substitution on the pharmacological properties of benzofuran derivatives.

Biology: Investigated for its potential effects on cellular ion channels and its interactions with biological macromolecules.

Medicine: Explored for its antiarrhythmic properties and potential use in treating cardiac dysrhythmias.

Industry: Utilized in the development of new antiarrhythmic drugs with improved safety profiles

Comparison with Similar Compounds

Amiodarone: The parent compound, widely used for its antiarrhythmic properties.

Dronedarone: A non-iodinated derivative of amiodarone designed to reduce adverse effects associated with iodine.

Desethylamiodarone: A metabolite of amiodarone with similar pharmacological properties.

Comparison:

Amiodarone vs. Mono-iodo Amiodarone: this compound has a single iodine atom, which may result in different pharmacokinetics and reduced iodine-related side effects.

Dronedarone vs. This compound: Dronedarone lacks iodine, potentially reducing thyroid-related side effects but may be less effective than this compound.

Desethylamiodarone vs. This compound: Desethylamiodarone is a metabolite with similar effects but may have different metabolic pathways and interactions .

This compound represents a unique compound with potential advantages over its parent compound and other derivatives. Its distinct chemical structure and pharmacological properties make it a valuable subject for further research and development.

Properties

IUPAC Name |

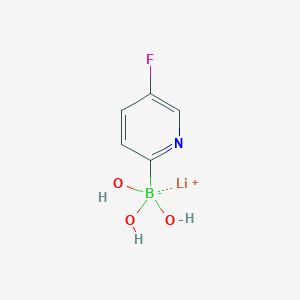

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30INO3.ClH/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3;/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUGGQFNLBEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B3321963.png)

![2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine](/img/structure/B3321974.png)